molecular formula C18H23N5O2 B6936449 5-methoxy-N,2-dimethyl-1-propyl-N-(1H-1,2,4-triazol-5-ylmethyl)indole-3-carboxamide

5-methoxy-N,2-dimethyl-1-propyl-N-(1H-1,2,4-triazol-5-ylmethyl)indole-3-carboxamide

Cat. No.: B6936449
M. Wt: 341.4 g/mol
InChI Key: PLTRMBLKQZIVCM-UHFFFAOYSA-N
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Description

5-methoxy-N,2-dimethyl-1-propyl-N-(1H-1,2,4-triazol-5-ylmethyl)indole-3-carboxamide is a synthetic compound belonging to the indole class of organic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.

Preparation Methods

The synthesis of 5-methoxy-N,2-dimethyl-1-propyl-N-(1H-1,2,4-triazol-5-ylmethyl)indole-3-carboxamide involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include methoxybenzene, dimethylamine, and triazole derivatives . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole core allows it to bind to various receptors and enzymes, modulating their activity. The triazole moiety enhances its binding affinity and specificity . These interactions result in the modulation of biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar compounds include other indole derivatives with varying substituents. Some examples are:

  • 5-methoxy-N-methylindole-3-carboxamide
  • 2-dimethyl-1-propylindole-3-carboxamide
  • N-(1H-1,2,4-triazol-5-ylmethyl)indole-3-carboxamide

Compared to these compounds, 5-methoxy-N,2-dimethyl-1-propyl-N-(1H-1,2,4-triazol-5-ylmethyl)indole-3-carboxamide exhibits unique properties due to the presence of both the methoxy and triazole groups, which enhance its biological activity and specificity .

Properties

IUPAC Name

5-methoxy-N,2-dimethyl-1-propyl-N-(1H-1,2,4-triazol-5-ylmethyl)indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-5-8-23-12(2)17(14-9-13(25-4)6-7-15(14)23)18(24)22(3)10-16-19-11-20-21-16/h6-7,9,11H,5,8,10H2,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTRMBLKQZIVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C2=C1C=CC(=C2)OC)C(=O)N(C)CC3=NC=NN3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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